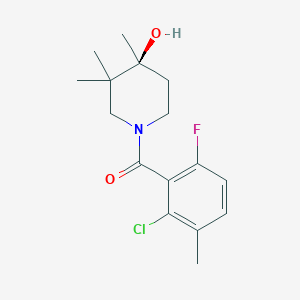![molecular formula C24H22F3NO4 B5569204 7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5569204.png)
7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinoline derivatives often involves multicomponent reactions, cyclization processes, and specific functional group transformations. For example, a similar compound, 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, was synthesized through the reaction of 1-(4-bromophenyl)-3-phenyl-2-propene-1-one with 5,5-dimethyl-1,3-cyclohexanedione in DMF, showcasing the typical multistep synthesis approach for such complex molecules (Da, 2002).
Molecular Structure Analysis
Quinoline derivatives often exhibit complex molecular structures with specific stereochemistry and conformational properties. X-ray crystallography is a common method used to determine these structures in detail. For instance, the crystal structure analysis of a similar quinoline compound revealed a monoclinic space group with specific dimensions and a half-chair conformation of its six-membered ring, highlighting the intricate nature of these molecules (Da, 2002).
Wissenschaftliche Forschungsanwendungen
Electronic Transport Materials
A series of new quinoxaline-containing compounds have been designed and synthesized, functioning as efficient electron transport materials. These compounds exhibit favorable electron affinity and good thermostability, contributing to their use in blue phosphorescent organic light emitting diodes (PhOLEDs) with high performance and efficiency. The study highlights the manipulation of the lowest unoccupied molecular orbital (LUMO) distributions, resulting in adjustable intermolecular charge-transfer integrals, which are critical for the development of efficient electronic and optoelectronic devices (Yin et al., 2016).
Anticancer Agents
The design and synthesis of novel 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one derivatives have demonstrated potent anticancer activity. These compounds, through an intramolecular cyclization reaction, have been evaluated in vitro for their cytotoxicity against various tumor cell lines. Notably, certain derivatives induced cell cycle arrest at the G2/M phase and apoptosis in cancer cells, marking them as promising leads for anticancer drug development based on the quinoline scaffold (Chen et al., 2013).
Spectroscopic Characterization and Theoretical Investigations
A comprehensive study on the structural parameters, spectroscopic characterization, and theoretical analyses of compounds based on quinoline derivatives has been conducted. The research included DFT and TD-DFT/PCM calculations, providing insights into the molecular structure, electronic interactions, and physicochemical properties. This work contributes to a deeper understanding of the electronic structure and potential applications of quinoline derivatives in various fields, including materials science and medicinal chemistry (Wazzan et al., 2016).
Cytotoxic Activity of Quinolinedione Derivatives
Research on 5,8-quinolinedione derivatives has unveiled their potential in exhibiting higher cytotoxicity compared to known compounds such as cisplatin. These derivatives have been synthesized, characterized, and tested in vitro for their antiproliferative activity against human cancer cell lines. The findings suggest that modifications in the quinolinedione scaffold can significantly enhance anticancer activity, offering new avenues for the development of effective anticancer therapies (Kadela et al., 2016).
Synthesis and AMPA Receptor Antagonistic Activity
A novel series of 7-imidazolyl-6-trifluoromethyl quinoxalinecarboxylic acids with substituted phenyl groups has been synthesized, showcasing significant AMPA receptor antagonistic activity. The introduction of the trifluoromethyl group has been found to enhance both the biological activity and physicochemical properties of these compounds. This research paves the way for the development of new neuroprotective agents with potential applications in treating neurological disorders (Takano et al., 2004).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4-[4-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3NO4/c1-31-16-7-8-21(32-2)17(11-16)14-9-19-23(20(29)10-14)18(12-22(30)28-19)13-3-5-15(6-4-13)24(25,26)27/h3-8,11,14,18H,9-10,12H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZGJNRVMXTCRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)C(F)(F)F)C(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(sec-butyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5569123.png)

![N-(tert-butyl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5569136.png)
![1-[(3-isobutyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5569146.png)


![7-methyl-2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B5569183.png)


![methyl 3-{[(2-furylmethyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5569195.png)

![N'-(3,4-dimethoxybenzylidene)-4-[(3-methylphenyl)amino]butanohydrazide](/img/structure/B5569210.png)
![1-(4-methoxyphenyl)-5-methyl-4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5569213.png)
![2-phenyl-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5569222.png)